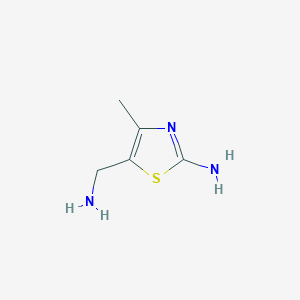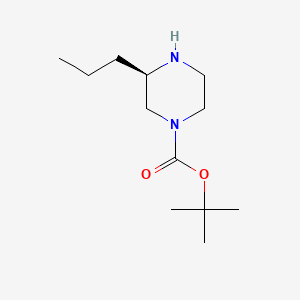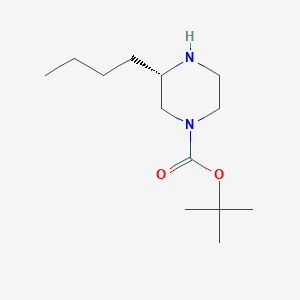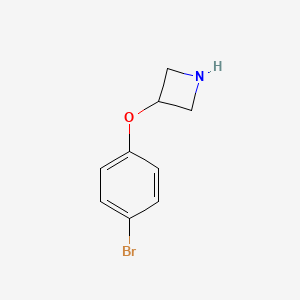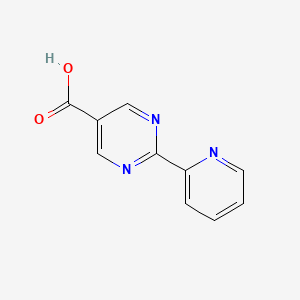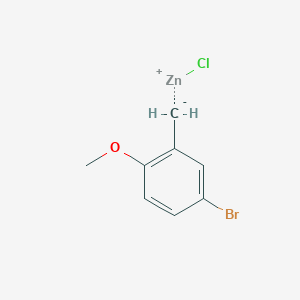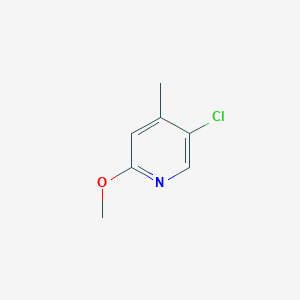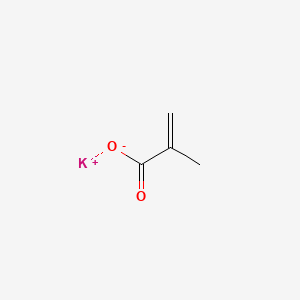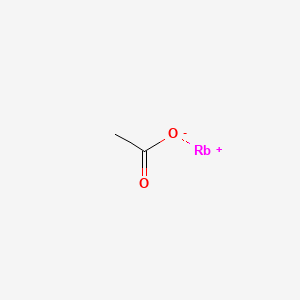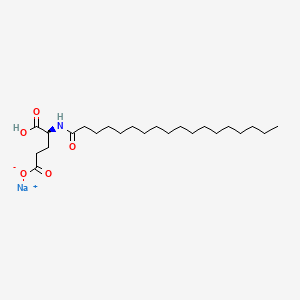
L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt involves the reaction of stearic acid with L-glutamic acid. The reaction typically occurs under controlled conditions, where stearic acid is first converted to its activated form, such as stearoyl chloride, which then reacts with L-glutamic acid to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where stearic acid and L-glutamic acid are combined under specific conditions of temperature and pressure. The reaction is catalyzed by suitable agents to enhance the yield and purity of the product. The final product is then purified and converted to its monosodium salt form for various applications .
Chemical Reactions Analysis
Types of Reactions: L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield stearic acid and L-glutamic acid.
Esterification: It can react with alcohols to form esters.
Amidation: The compound can undergo amidation reactions to form amides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Amidation: Involves the use of amines and suitable catalysts.
Major Products:
Hydrolysis: Stearic acid and L-glutamic acid.
Esterification: Esters of stearic acid and L-glutamic acid.
Amidation: Amides of stearic acid and L-glutamic acid.
Scientific Research Applications
L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in studies related to cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt involves its ability to interact with both hydrophilic and hydrophobic substances. The stearic acid moiety provides hydrophobic interactions, while the glutamic acid moiety offers hydrophilic interactions. This dual nature allows the compound to stabilize emulsions by reducing surface tension between oil and water phases .
Comparison with Similar Compounds
Sodium lauroyl glutamate: Similar in structure but with a shorter fatty acid chain.
Sodium cocoyl glutamate: Derived from coconut fatty acids and glutamic acid.
Sodium myristoyl glutamate: Contains a myristic acid moiety instead of stearic acid.
Uniqueness: L-Glutamic acid, N-(1-oxooctadecyl)-, monosodium salt is unique due to its long-chain stearic acid moiety, which provides enhanced emulsifying properties and stability in formulations compared to its shorter-chain counterparts .
Properties
CAS No. |
38517-23-6 |
|---|---|
Molecular Formula |
C23H43NO5.Na C23H43NNaO5 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
sodium;(4S)-5-hydroxy-4-(octadecanoylamino)-5-oxopentanoate |
InChI |
InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/t20-;/m0./s1 |
InChI Key |
FTSXCFQXTFOYQH-BDQAORGHSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.[Na+] |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O.[Na] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.[Na] |
Key on ui other cas no. |
38517-23-6 |
Pictograms |
Irritant |
sequence |
E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


